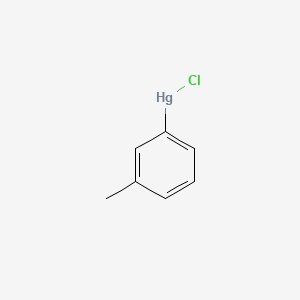
Chloro-m-tolylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a mercury atom bonded to a chlorine atom and a 3-methylphenyl group. It is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloro-m-tolylmercury can be synthesized through the reaction of 3-methylphenylmercury chloride with chlorine gas under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves the chlorination of 3-methylphenylmercury compounds in large-scale reactors. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Chloro-m-tolylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury and organic by-products.
Substitution: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) chloride and organic acids.
Reduction: Elemental mercury and 3-methylphenyl derivatives.
Substitution: Various halogenated 3-methylphenylmercury compounds.
Applications De Recherche Scientifique
Chloro-m-tolylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which chloro-m-tolylmercury exerts its effects involves the binding of the mercury atom to thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to various biochemical effects. The compound can also interfere with cellular signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Chloro-p-tolylmercury: Similar structure but with the chlorine atom in the para position.
Chloro-o-tolylmercury: Chlorine atom in the ortho position.
Chloromercuryphenyl compounds: Various derivatives with different substituents on the phenyl ring.
Uniqueness: Chloro-m-tolylmercury is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
5955-19-1 |
|---|---|
Formule moléculaire |
C7H7ClHg |
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
chloro-(3-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 |
Clé InChI |
JYXGTTLIHJHMIQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


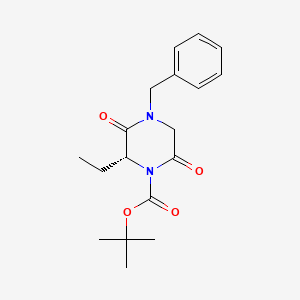
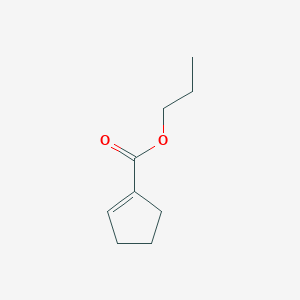
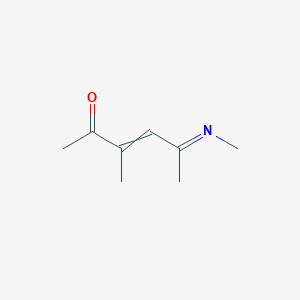
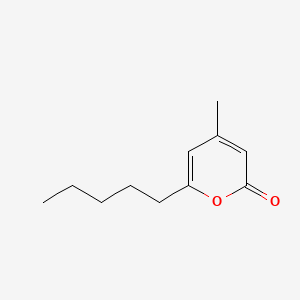
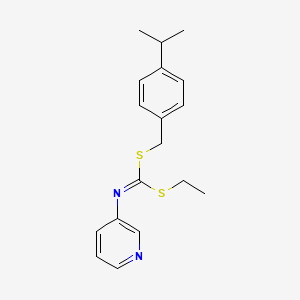
![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
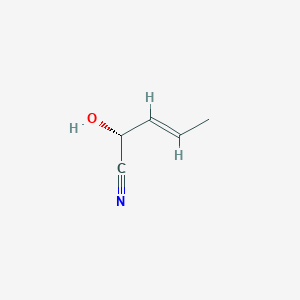
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
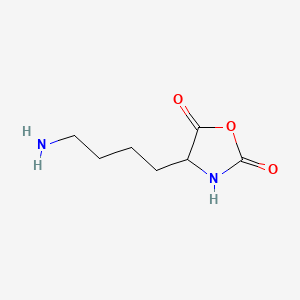
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
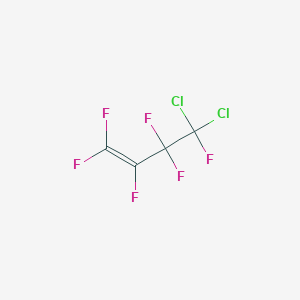
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
